Cas no 4456-77-3 (4H-isoquinoline-1,3-dione)

4H-isoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,3[2H,4H]-Isoquinolinedione
- 1,2,3,4-Tetrahydroisoquinoline-1,3-dione
- 1,3 (2H, 4H)-Isoquinolinedione
- 4H-Isoquinoline-1,3-dione
- 2,4-dihydroisoquinoline-1,3-dione
- 4H-isoquinolin-1,3-dione
- Homophthalimide
- Isoquinoline-1,3(2H,4H)-dione
- isoquinoline-1,3-dione
- 2H,4H-1,3-Isoquinolinedione
- FR 038470
- NSC 409146
- 1,3(2H,4H)-Isoquinolinedione
- MLS003373813
- QGNQEODJYRGEJX-UHFFFAOYSA-N
- homophtalic-imide
- 1,4H)-Isoquinolinedione
- cid_349435
- HMS1734A04
- 1,3-[2H,4H]-Isoquinolinedione
- NSC409146
- B
- AS-18364
- AM20061083
- CS-W006004
- Y10382
- A18787
- CHEMBL1210769
- AB05280
- UNII-36C8TUT4R4
- BDBM50322995
- 1,2,3,4-4H-Isoquinolin-1,3-dione
- SR-01000902235-2
- 1,2,3,4-Tetrahydro-1,3-dioxoisoquinoline
- FT-0647852
- SCHEMBL422023
- SMR002048609
- EN300-15352
- MFCD00234966
- 36C8TUT4R4
- SY067196
- J-650194
- DTXSID50325194
- SR-01000902235
- AKOS001174017
- Z133528266
- 1,3,4-Tetrahydro-1,3-dioxoisoquinoline
- Isoquinoline-1 pound not3(2H pound not4H)-dione
- J-503856
- 4456-77-3
- NSC-409146
- BBL100072
- DB-081850
- STL214583
- AC-907/25005390
- 4H-isoquinoline-1,3-dione
-
- MDL: MFCD00234966
- インチ: 1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
- InChIKey: QGNQEODJYRGEJX-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C(N1[H])=O
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.047678466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 46.2
じっけんとくせい
- 密度みつど: 1.286±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 236-238 ºC
- ふってん: 377.1°C at 760 mmHg
- 屈折率: 1.56
- ようかいど: 微溶性(5.8 g/l)(25ºC)、
- PSA: 46.17000
- LogP: 0.82790
4H-isoquinoline-1,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4H-isoquinoline-1,3-dione 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4H-isoquinoline-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145703-10g |
1,3[2H,4H]-Isoquinolinedione |
4456-77-3 | 96% | 10g |
$*** | 2023-05-30 | |
Ambeed | A129796-10g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 96% | 10g |
$132.0 | 2025-02-25 | |
Enamine | EN300-15352-0.05g |
1,2,3,4-tetrahydroisoquinoline-1,3-dione |
4456-77-3 | 96% | 0.05g |
$19.0 | 2023-05-01 | |
TRC | I918270-100mg |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
Enamine | EN300-15352-1.0g |
1,2,3,4-tetrahydroisoquinoline-1,3-dione |
4456-77-3 | 96% | 1g |
$39.0 | 2023-05-01 | |
abcr | AB436681-5 g |
Isoquinoline-1,3(2H,4H)-dione, 95%; . |
4456-77-3 | 95% | 5g |
€380.40 | 2023-07-18 | |
Chemenu | CM145703-5g |
1,3[2H,4H]-Isoquinolinedione |
4456-77-3 | 96% | 5g |
$*** | 2023-05-30 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03010-25g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 97% | 25g |
$770 | 2023-09-07 | |
ChemScence | CS-W006004-10g |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 95.79% | 10g |
$279.0 | 2022-04-27 | |
Ambeed | A129796-100mg |
Isoquinoline-1,3(2H,4H)-dione |
4456-77-3 | 96% | 100mg |
$6.0 | 2025-02-25 |
4H-isoquinoline-1,3-dione 関連文献
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Wannian Zhao,Ping Xie,Min Zhang,Ben Niu,Zhaogang Bian,Charles Pittman,Aihua Zhou Org. Biomol. Chem. 2014 12 7690
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Yan-Ning Niu,Xiao-Feng Xia Org. Biomol. Chem. 2022 20 7861
-
Yan-qin Yuan,Pailla Santhosh Kumar,Chun-niu Zhang,Ming-hua Yang,Sheng-rong Guo Org. Biomol. Chem. 2017 15 7330
-
Guanglong Zou,Xuelin Wang Org. Biomol. Chem. 2017 15 8748
-
Xuanxuan Li,Shengyi Zhuang,Xinxin Fang,Ping Liu,Peipei Sun Org. Biomol. Chem. 2017 15 1821
-
Wubin Yu,Peizhu Hu,Yuanyuan Fan,Congyao Yu,Xinhuan Yan,Xiaoqing Li,Xiangsheng Xu Org. Biomol. Chem. 2015 13 3308
-
Yingpeng Su,Rong Zhang,Wenxuan Xue,Xuan Liu,Yanan Zhao,Ke-Hu Wang,Danfeng Huang,Congde Huo,Yulai Hu Org. Biomol. Chem. 2020 18 1940
-
Yong You,Wen-Ya Lu,Ke-Xin Xie,Jian-Qiang Zhao,Zhen-Hua Wang,Wei-Cheng Yuan Chem. Commun. 2019 55 8478
-
Su-Li Zhu,Ping-Xin Zhou,Xiao-Feng Xia RSC Adv. 2016 6 63325
-
Xu Liu,Tiantian Cong,Ping Liu,Peipei Sun Org. Biomol. Chem. 2016 14 9416
4H-isoquinoline-1,3-dioneに関する追加情報
Recent Advances in the Study of 4H-isoquinoline-1,3-dione (CAS: 4456-77-3) in Chemical Biology and Pharmaceutical Research
The compound 4H-isoquinoline-1,3-dione (CAS: 4456-77-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by its fused isoquinoline and dione moieties, has been the subject of numerous studies aimed at exploring its biological activities, synthetic pathways, and pharmacological potential. Recent advancements in synthetic chemistry and molecular biology have enabled researchers to delve deeper into the mechanisms of action and therapeutic possibilities of this intriguing molecule.
One of the key areas of interest in recent studies has been the role of 4H-isoquinoline-1,3-dione as a scaffold for the development of novel enzyme inhibitors. Researchers have identified its potential to interact with a variety of enzymatic targets, including kinases and proteases, which are critical in numerous disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4H-isoquinoline-1,3-dione exhibit potent inhibitory activity against specific protein kinases involved in cancer cell proliferation. The study highlighted the compound's ability to bind to the ATP-binding site of these kinases, thereby disrupting their catalytic activity and inducing apoptosis in malignant cells.
In addition to its kinase inhibitory properties, 4H-isoquinoline-1,3-dione has also been investigated for its anti-inflammatory and neuroprotective effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that certain analogs of this compound significantly reduced the production of pro-inflammatory cytokines in vitro and in vivo. The study suggested that these effects are mediated through the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses. Furthermore, another study in the European Journal of Pharmacology explored the neuroprotective potential of 4H-isoquinoline-1,3-dione derivatives in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, showing promising results in reducing oxidative stress and neuronal apoptosis.
The synthetic accessibility of 4H-isoquinoline-1,3-dione and its derivatives has also been a focal point of recent research. Advances in green chemistry and catalytic methods have enabled more efficient and environmentally friendly synthesis routes. A 2022 publication in Organic Letters detailed a novel catalytic approach using transition metal complexes to achieve high-yield and stereoselective synthesis of 4H-isoquinoline-1,3-dione derivatives. This methodological breakthrough has significant implications for the scalable production of these compounds for further pharmacological evaluation.
Despite these promising developments, challenges remain in the clinical translation of 4H-isoquinoline-1,3-dione-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. However, the growing body of research underscores the potential of this compound as a versatile scaffold for drug discovery. Future directions may include the exploration of its applications in combination therapies, targeted drug delivery systems, and personalized medicine approaches.
In conclusion, 4H-isoquinoline-1,3-dione (CAS: 4456-77-3) represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its multifaceted biological activities, coupled with advances in synthetic methodologies, position it as a valuable tool for the development of next-generation therapeutics. Continued research efforts are expected to further elucidate its mechanisms of action and expand its therapeutic potential across a range of diseases.
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